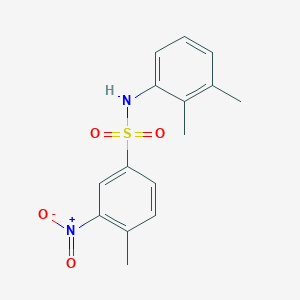

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAODENZUKGGONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide undergoes hydrolysis under acidic/basic conditions, yielding sulfonic acid and aniline derivatives .

Reduction of Nitro Group

The nitro group can be reduced to an amino group (e.g., using catalytic hydrogenation), forming N-(2,3-dimethylphenyl)-4-methyl-3-aminobenzenesulfonamide.

Catalytic Cross-Coupling Reactions

While not directly observed in the target compound, sulfonamides like this participate in nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reactions, forming cyclopropanes via oxidative addition and transmetalation steps .

Spectroscopic Characterization

Experimental data confirms structural integrity and purity:

Structural Insights

The compound exhibits two independent molecules in its asymmetric unit, with methyl groups at the 2,3-positions of the aniline ring and a nitro group at the 3-position of the sulfonamide ring . The bent conformation at the sulfur atom (C–SO₂–NH–C torsion angle ~80.2°) influences its reactivity and binding affinity .

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is primarily investigated for its antibacterial properties . Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that structurally similar sulfonamides effectively inhibit bacterial growth by targeting metabolic pathways essential for bacterial survival.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of dyes and pigments due to its stable chemical structure. Its unique properties allow it to serve as an intermediate in synthesizing more complex organic molecules.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that sulfonamides with similar structures exhibited significant antibacterial activity against various bacterial strains. The mechanism involved enzyme inhibition was confirmed through enzyme assays .

- Synthesis and Characterization : The compound has been synthesized using various methods, including one-pot reactions involving iron and copper catalysts . Characterization techniques such as NMR and IR spectroscopy have confirmed the structure and purity of the synthesized compounds .

- Biological Testing : In vitro studies have shown that this compound exhibits moderate to good antibacterial activity when screened against both Gram-negative and Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

- N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with enzymes and other biological targets, making it distinct from other similar compounds .

Biological Activity

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17N2O4S. It features a sulfonamide group (-SO2NH-) attached to a nitro-substituted aromatic ring, which is crucial for its biological activity. The compound's unique dihedral angle of 38.3° between the aromatic rings indicates a specific spatial arrangement that may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, which is essential for bacterial growth and replication. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties, and this compound is no exception. Studies indicate that similar compounds can inhibit specific enzymes or pathways involved in bacterial metabolism, enhancing their effectiveness against various bacterial strains.

Table 1: Summary of Antimicrobial Activity

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, various studies on structurally related compounds provide insights into its potential applications:

- Antibacterial Efficacy : A study demonstrated that sulfonamides with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The ability to inhibit dihydropteroate synthase was confirmed through enzyme assays .

- Synthesis and Characterization : The synthesis of this compound involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound .

Q & A

Basic: What synthetic routes are recommended for N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of the amine precursor (e.g., 2,3-dimethylaniline) with a nitro-substituted benzenesulfonyl chloride. Key steps include:

Sulfonylation: React 2,3-dimethylaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents and by-products.

Yield Optimization: Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and avoid excess base to prevent hydrolysis of the sulfonyl chloride.

Challenges: Unexpected products, such as double sulfonamides, may form due to residual sulfonyl chloride reacting with intermediate products. Monitor reaction progress via TLC and characterize intermediates using mass spectrometry .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and nitro group proximity effects (deshielding of adjacent protons).

- ¹³C NMR: Confirm sulfonamide linkage (C-SO₂-N) and nitro group presence (C-NO₂ at ~140 ppm).

IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups).

X-ray Crystallography: Resolve steric effects and confirm regiochemistry, as seen in related sulfonamide structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.